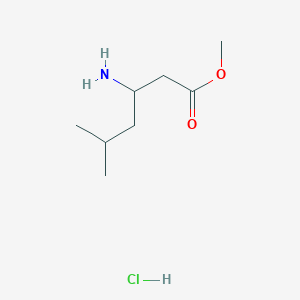
tert-butyl azetidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl azetidine-2-carboxylate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl azetidine-2-carboxylate hydrochloride is used as a precursor for the synthesis of complex heterocyclic compounds. It serves as a valuable intermediate in the preparation of peptidomimetics and nucleic acid analogs .
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biological pathways and mechanisms .
Medicine: In medicine, this compound is employed in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its ability to form stable, bioactive molecules makes it a crucial component in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of tert-butyl azetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: tert-Butyl azetidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which enhances its solubility and reactivity. This makes it particularly useful in applications where other azetidine derivatives may not be as effective .
Properties
CAS No. |
2322236-37-1 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



